molecular formula C15H11F2N3O2 B11794516 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11794516
M. Wt: 303.26 g/mol
InChI Key: LIVTTYKNTMLZIZ-UHFFFAOYSA-N
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Description

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a complex structure with multiple functional groups This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using a suitable difluoromethylating agent.

    Coupling with Aniline: The final step involves coupling the oxadiazole intermediate with aniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and as a probe for biological imaging.

Mechanism of Action

The mechanism of action of 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group and the oxadiazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline: Contains a trifluoromethoxy group, which imparts different electronic properties.

Uniqueness

The presence of the difluoromethoxy group in 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline makes it unique compared to its analogs. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

4-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H11F2N3O2/c16-15(17)21-12-4-2-1-3-11(12)13-19-14(22-20-13)9-5-7-10(18)8-6-9/h1-8,15H,18H2

InChI Key

LIVTTYKNTMLZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N)OC(F)F

Origin of Product

United States

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